molecular formula C19H16ClNO3 B5629109 9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B5629109
M. Wt: 341.8 g/mol
InChI Key: WESXTQQCVXIQMX-UHFFFAOYSA-N
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Description

9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and a chloro-methylphenyl group attached to the chromeno ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazin ring: This step involves the reaction of the chromeno derivative with suitable reagents to form the oxazin ring.

    Attachment of the chloro-methylphenyl group: This is usually done through a substitution reaction where a chloro-methylphenyl group is introduced to the chromeno ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

    Interacting with DNA or RNA: This can affect gene expression and cellular functions.

    Modulating oxidative stress: The compound may have antioxidant properties that protect cells from damage.

Comparison with Similar Compounds

Similar compounds to 9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one include:

    3-chloro-4-methylphenyl isocyanate: This compound has a similar chloro-methylphenyl group but lacks the chromeno and oxazin rings.

    2-methoxyphenyl isocyanate: This compound has a methoxy group instead of a chloro group and lacks the chromeno and oxazin rings.

    4-methoxyphenyl isocyanate: Similar to 2-methoxyphenyl isocyanate but with the methoxy group in a different position.

The uniqueness of this compound lies in its fused ring structure and the presence of both chloro and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-8-18(22)24-19-13(11)6-7-17-14(19)9-21(10-23-17)16-5-3-4-15(20)12(16)2/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXTQQCVXIQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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